

Structural & Functional Analysis of Lewis X Tetraose

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Compound of Interest

Compound Name: *LewisX (LeX) tetraose - β O-Aminopropyl*

Cat. No.: *B1164131*

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Content Type: Technical Whitepaper Audience: Researchers, Structural Biologists, and Drug Development Professionals

Executive Summary

Lewis X tetraose (Le

tetraose), also known as the Stage-Specific Embryonic Antigen-1 (SSEA-1) or CD15 epitope extended on a Type 2 backbone, is a bioactive tetrasaccharide with the structure Gal

1-4(Fuc

1-3)GlcNAc

1-3Gal. Unlike its sialylated counterpart (sLe

), which mediates high-affinity selectin binding in inflammation, Le

tetraose primarily functions in cell-cell adhesion, neural development, and as a differentiation marker in pluripotent stem cells. This guide dissects its rigid conformational architecture, biosynthetic logic, and chemoenzymatic synthesis for therapeutic validation.

Chemical Architecture & Conformational Dynamics

Precise Structural Definition

The term "Lewis X" strictly refers to the terminal trisaccharide. The "Lewis X Tetraose" explicitly includes the galactose residue at the reducing end, representing the minimum structural motif required to model the antigen's presentation on a poly-N-acetyllactosamine (Type 2) chain.

Component	Residue	Linkage	Function
Terminal	Galactose (Gal)	(1 \rightarrow 4)	Primary recognition face
Branching	Fucose (Fuc)	(1 \rightarrow 3)	Steric lock; confers rigidity
Core	N-Acetylglucosamine (GlcNAc)	--	Scaffold for branching
Basal	Galactose (Gal)	(1 \rightarrow 3)	Linker to protein/lipid aglycone

IUPAC Name:

-D-Galactopyranosyl-(1

4)-[

-L-fucopyranosyl-(1

3)]-

-D-2-acetamido-2-deoxy-glucopyranosyl-(1

3)-D-galactopyranose

The "Hydrophobic Shield" Conformation

The biological activity of Le

is dictated by a unique conformational lock.

- Stacking Interaction: The hydrophobic face of the Fucose ring stacks against the -face of the terminal Galactose.

- **Rigidity:** This interaction restricts rotation around the glycosidic bonds, presenting the hydroxyl groups of Gal and Fuc in a spatially defined array essential for antibody (e.g., anti-SSEA-1) and lectin (e.g., DC-SIGN) recognition.

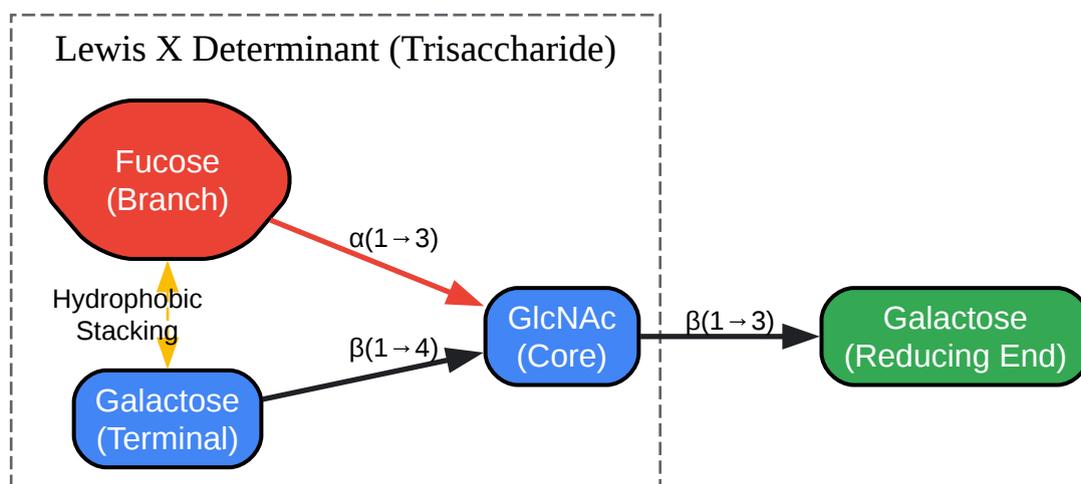
- **Implication:** Unlike flexible linear glycans, Le

acts as a "molecular velcro," facilitating rapid, low-affinity homotypic interactions (Le

-Le

binding) during tissue compaction.

Visualization: Chemical Linkage Map



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Caption: Structural topology of Lewis X Tetraose showing the rigidifying hydrophobic interaction between Terminal Gal and Fucose.

Biosynthetic Logic & Regulation

The synthesis of Le

is a terminal modification event in the Golgi apparatus. It competes directly with sialylation pathways that generate Sialyl Lewis X (sLe

).

The "Stop Signal" Mechanism

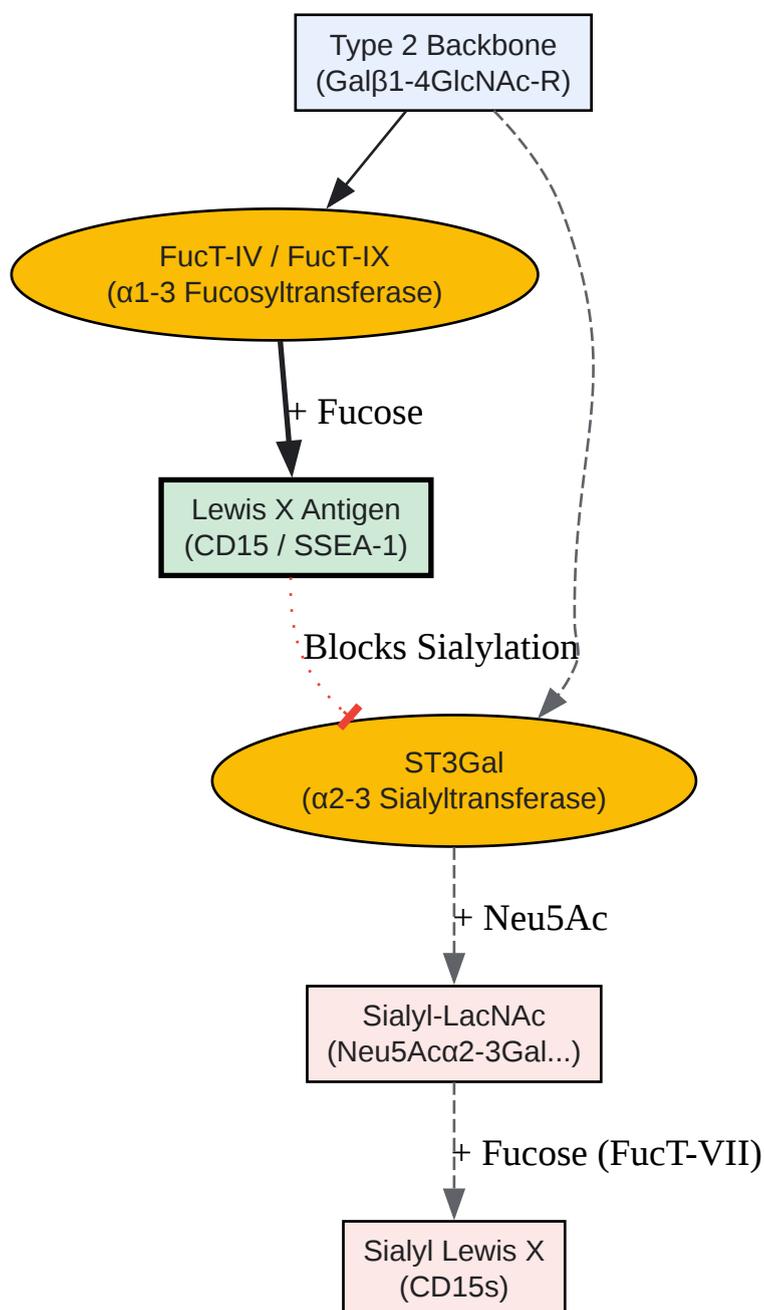
Once the

(1\$rightarrow

^x\$ a "capping" structure.

- Enzymes: Fucosyltransferases IV (FUT4) and IX (FUT9).
- Substrate: N-acetyllactosamine (LacNAc) type 2 chain.
- Competition: If ST3Gal transferases act first to add sialic acid to the terminal Gal, the substrate becomes a precursor for sLe
 . If FUT adds fucose first, sialylation is blocked.

Visualization: Biosynthetic Pathway



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Caption: Competitive biosynthetic pathway. Early fucosylation by FucT-IV/IX creates Lewis X and permanently blocks sialylation.

Experimental Protocols

Protocol: Chemoenzymatic Synthesis of Le Tetraose

Objective: Generate milligram quantities of Le

tetraose from Lacto-N-tetraose (LNT) or synthetic LacNAc precursors.

Reagents:

- Acceptor: Gal
1-4GlcNAc
1-3Gal (Lactoneotetraose core).
- Donor: GDP-Fucose.[1]
- Enzyme: Recombinant *Helicobacter pylori*
1-3/4 Fucosyltransferase (HpFucT) or human FUT9.
- Buffer: 50 mM Tris-HCl (pH 7.5), 20 mM MnCl

Workflow:

- Reaction Setup: Dissolve 10 mg Acceptor in 1 mL Buffer. Add 1.5 eq GDP-Fucose.
- Initiation: Add 5 U of HpFucT. Incubate at 37°C for 12-24 hours.
- Monitoring: Analyze 2
L aliquots via TLC (Solvent: n-Butanol:Acetic Acid:Water 2:1:1). Product will migrate slower than acceptor (R_f shift).
- Purification: Terminate reaction by heating (95°C, 2 min). Centrifuge. Pass supernatant through a P-2 Bio-Gel size exclusion column or C18 Sep-Pak cartridge.
- Validation: Lyophilize fractions. Confirm structure via
H-NMR (Look for Fuc H-1 doublet at
~5.1 ppm and H-5 quartet).

Protocol: Flow Cytometric Detection (CD15)

Objective: Validate Le

expression on cell surfaces (e.g., HL-60 cells or iPSCs).

- Harvest: Collect cells; wash 2x with FACS Buffer (PBS + 2% FBS).
- Blocking: Incubate with Fc-block (anti-CD16/32) for 10 min on ice.
- Staining: Add primary antibody (Anti-SSEA-1 / CD15, Clone MC-480) conjugated to FITC or PE. Dilution 1:100. Incubate 30 min at 4°C in dark.
- Control: Parallel staining with Isotype Control (IgM).
- Analysis: Wash 2x. Resuspend in 300 L FACS buffer containing DAPI (viability). Acquire on flow cytometer. Le positive cells will show >1 log shift vs control.

Analytical Data Summary

Parameter	Value / Characteristic	Note
Molecular Weight	707.63 g/mol	C
		H
		NO
H-NMR (Anomeric)	Fuc H-1: 5.12 (d, ~4.0 Hz)	Distinctive -anomer signal
	H-NMR (Methyl)	Fuc H-6: 1.16 (d, ~6.5 Hz)
Mass Spectrometry	m/z 730.6 [M+Na]	ESI-MS positive mode
Solubility	Water, DMSO	Highly polar

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